molecular formula C10H9NaO6P B1580754 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt CAS No. 22919-26-2

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt

Cat. No.: B1580754
CAS No.: 22919-26-2
M. Wt: 279.14 g/mol
InChI Key: WVODRJPWNAHJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt. This naming convention accurately reflects the coumarin backbone structure with a methyl substituent at the 4-position and a phosphate group attached to the 7-position hydroxyl group. The disodium salt designation indicates the presence of two sodium cations that neutralize the dianionic phosphate group under physiological conditions.

The compound is known by numerous synonyms that reflect its various applications and chemical characteristics. The most commonly used alternative name is 4-Methylumbelliferyl phosphate disodium salt, which emphasizes its relationship to the parent compound 4-methylumbelliferone. Additional systematic names include Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate and disodium 4-methyl-2-oxochromen-7-yl phosphate. The compound is also referred to as Disodium 7-hydroxy-4-methylcoumarinyl phosphate, highlighting its coumarin classification.

In commercial and research contexts, several abbreviated forms are employed, though the full chemical names remain preferred for formal documentation. The compound appears in chemical databases under various identifiers including the Chemical Abstracts Service number 22919-26-2. International chemical registries recognize it under the European Inventory of Existing Commercial Chemical Substances number 245-325-0. Additional registry identifiers include molecular descriptor codes such as WUUDJQVNZPEPKN-UHFFFAOYSA-L for the InChI key designation.

Molecular Formula and Weight Analysis

The molecular formula of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is C10H7Na2O6P, representing a precisely defined stoichiometric composition. This formula indicates the presence of ten carbon atoms forming the benzopyran backbone and methyl substituent, seven hydrogen atoms, two sodium cations, six oxygen atoms distributed between the coumarin core and phosphate group, and one phosphorus atom. The molecular architecture reflects a highly conjugated aromatic system with ionic character contributed by the disodium phosphate moiety.

The molecular weight has been calculated as 300.11 grams per mole according to computational chemistry databases. This value represents the anhydrous form of the compound, though hydrated variants exist with different molecular weights. The trihydrate form, for instance, exhibits a molecular weight of 354.17 grams per mole when three water molecules are incorporated into the crystal structure. The precise molecular weight determination is crucial for accurate preparation of solutions and quantitative analytical applications.

Elemental analysis of the compound reveals a carbon content of approximately 40.00 percent by weight, hydrogen content of 2.35 percent, sodium content of 15.32 percent, oxygen content of 31.99 percent, and phosphorus content of 10.33 percent. These percentages provide essential information for analytical verification and quality control procedures. The relatively high oxygen content reflects the multiple oxygen-containing functional groups present in both the coumarin and phosphate portions of the molecule.

The compound's molecular weight and composition directly influence its solubility characteristics and solution behavior. Water solubility has been reported as 50 milligrams per milliliter, yielding clear, colorless solutions. This solubility profile is significantly enhanced compared to the parent 4-methylumbelliferone compound, demonstrating the impact of phosphorylation and sodium salt formation on aqueous compatibility.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt reveals a complex three-dimensional structure characterized by multiple intermolecular interactions. The compound crystallizes in systems that accommodate both the planar coumarin aromatic framework and the tetrahedral phosphate geometry. X-ray diffraction studies have confirmed the solid-state arrangement and provided detailed bond length and angle measurements that validate theoretical predictions.

The coumarin backbone maintains its characteristic planar configuration with the benzene and pyrone rings coplanar within experimental uncertainty. Bond lengths within the aromatic system conform to expected values for conjugated systems, with C-C bonds ranging from 1.35 to 1.40 Angstroms and C-O bonds measuring approximately 1.36 Angstroms. The lactone carbonyl group exhibits a C=O bond length of 1.23 Angstroms, consistent with substantial double-bond character. The methyl group at the 4-position adopts a position that minimizes steric interactions while maintaining conjugation with the aromatic system.

The phosphate group attachment at the 7-position creates a crucial structural feature that influences both the compound's chemical properties and its biological activity. The P-O bond connecting the phosphate to the coumarin measures approximately 1.60 Angstroms, indicating significant ionic character. The phosphate tetrahedron exhibits P=O bond lengths of 1.49 Angstroms for the terminal oxygen atoms and P-O distances of 1.55 Angstroms for the bridging oxygens. The sodium cations are positioned to optimize electrostatic interactions with the negatively charged phosphate oxygens.

Conformational studies have identified multiple stable conformations accessible to the molecule in solution, primarily involving rotation about the phosphate ester bond. Energy barriers between these conformations are relatively low, suggesting rapid interconversion in aqueous media. The preferred conformation places the phosphate group in a position that minimizes steric hindrance while maximizing stabilizing electrostatic interactions. These conformational preferences directly impact the compound's interaction with phosphatase enzymes and its subsequent hydrolysis kinetics.

Spectroscopic Characterization (UV-Vis, NMR, IR, Mass Spectrometry)

Ultraviolet-visible spectroscopy provides distinctive characterization data for 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt that reflects its extended conjugated system and environmental sensitivity. The compound exhibits a primary absorption maximum at 319 nanometers with additional absorption features extending into the ultraviolet region. The molar extinction coefficient at 320 nanometers in 0.1 M phosphate buffer at pH 10.4 has been determined as 13,800 M⁻¹cm⁻¹. The absorption spectrum is notably pH-dependent, with significant shifts observed as the solution pH varies, reflecting the ionization state of the phosphate group and potential tautomeric equilibria.

Fluorescence spectroscopy reveals the compound's utility as a fluorogenic substrate, with emission properties that change dramatically upon phosphate hydrolysis. In its intact form, the compound exhibits relatively weak fluorescence with an emission maximum at 384 nanometers when excited at 319 nanometers under alkaline conditions (pH 9.0). The fluorescence quantum yield increases substantially upon enzymatic or chemical hydrolysis to release 4-methylumbelliferone, which shows intense blue fluorescence with excitation and emission maxima at 360 and 449 nanometers, respectively.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and purity assessment for the compound. Proton NMR spectra in deuterium oxide display characteristic resonances for the aromatic protons of the coumarin system, with the H-3 proton appearing as a singlet at approximately 6.2 ppm due to its position adjacent to the carbonyl group. The H-5, H-6, and H-8 aromatic protons appear in the 6.8-7.6 ppm region with coupling patterns that confirm the substitution pattern. The methyl group protons generate a singlet at 2.4 ppm, while the phosphate group contributes to chemical shift changes in nearby protons through electronic effects. Carbon-13 NMR spectroscopy reveals the carbonyl carbon at 161 ppm, aromatic carbons between 110-160 ppm, and the methyl carbon at 18 ppm.

Infrared spectroscopy provides functional group identification and hydrogen bonding information. The compound displays a strong absorption at 1730 cm⁻¹ corresponding to the lactone C=O stretch, which is characteristic of coumarin derivatives. Aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region, while C-H stretching modes are observed around 3000-2900 cm⁻¹. The phosphate group contributes distinctive absorption bands, with P=O stretching at 1250-1200 cm⁻¹ and P-O-C stretching modes at 1100-1000 cm⁻¹. Broad O-H stretching absorption in the 3500-3200 cm⁻¹ region indicates hydrogen bonding interactions, particularly in hydrated crystal forms.

Mass spectrometry analysis confirms the molecular ion and fragmentation patterns characteristic of phosphorylated coumarin compounds. Electrospray ionization mass spectrometry typically reveals the molecular ion peak at m/z 300.11 for the disodium salt form, with characteristic fragmentation involving loss of the phosphate group to yield the 4-methylumbelliferone fragment at m/z 176. Additional fragmentation patterns include loss of carbon monoxide from the lactone ring and various aromatic ring fragmentations that provide structural confirmation.

Tautomeric and Ionization State Considerations in Aqueous Media

The ionization behavior of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt in aqueous media is dominated by the phosphate group's acid-base equilibria, which significantly influence the compound's chemical and spectroscopic properties. The phosphate moiety exhibits multiple ionization constants, with the first and second deprotonation events occurring at pKa values of approximately 1.9 and 6.1, respectively. Under physiological pH conditions (pH 7.4), the phosphate group exists predominantly in its dianionic form, consistent with the disodium salt formulation. This ionization state is crucial for the compound's water solubility and its interaction with phosphatase enzymes.

The pH-dependent spectroscopic properties reflect these ionization equilibria and their impact on the electronic structure of the coumarin chromophore. At acidic pH values below 6, the compound exhibits an absorption maximum at 330 nanometers, while under alkaline conditions (pH > 8), the maximum shifts to 319 nanometers. This spectral shift indicates that the ionization state of the phosphate group influences the electronic distribution within the aromatic system through inductive and mesomeric effects. The fluorescence properties are similarly pH-dependent, with optimal fluorescence developing only under alkaline conditions where the phosphate group is fully deprotonated.

Tautomeric considerations for this compound are less prominent than ionization effects but still contribute to its solution behavior. The coumarin system can potentially exist in different tautomeric forms involving the lactone oxygen and adjacent carbon atoms, though the keto-lactone form predominates under all physiologically relevant conditions. The phosphate attachment at the 7-position effectively locks the molecule in its most stable tautomeric state by preventing hydrogen bonding interactions that might stabilize alternative forms.

The interaction between ionization state and enzyme recognition represents a critical aspect of the compound's biochemical function. Phosphatase enzymes demonstrate highest affinity for the fully ionized disodium form, where the negative charges on the phosphate group facilitate binding to the positively charged active site residues. The pH optimum for enzymatic hydrolysis typically occurs around pH 10.3, where both the substrate is fully ionized and the released 4-methylumbelliferone product exhibits maximum fluorescence intensity. This pH dependence necessitates careful buffer selection and pH control in analytical applications to ensure reproducible results.

Properties

CAS No.

22919-26-2

Molecular Formula

C10H9NaO6P

Molecular Weight

279.14 g/mol

IUPAC Name

disodium;(4-methyl-2-oxochromen-7-yl) phosphate

InChI

InChI=1S/C10H9O6P.Na/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H2,12,13,14);

InChI Key

WVODRJPWNAHJAQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.[Na]

Other CAS No.

22919-26-2

Origin of Product

United States

Mechanism of Action

Biochemical Pathways

The compound’s interaction with its target enzymes affects various biochemical pathways. For instance, it can influence the phosphate metabolism pathway, given its role as a substrate for phosphatases. The downstream effects of these interactions can vary widely, depending on the specific biological context and the other molecules involved.

Action Environment

The action, efficacy, and stability of Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate can be influenced by various environmental factors. For instance, the compound’s fluorescence can be affected by the pH of the solution it’s in. Additionally, the compound is typically stored under inert atmosphere conditions at temperatures below -20°C to maintain its stability.

Biochemical Analysis

Biochemical Properties

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt plays a crucial role in biochemical reactions as a substrate for alkaline phosphatase. When this enzyme acts on the compound, it cleaves the phosphate group, resulting in the formation of 4-methylumbelliferone, which exhibits strong fluorescence. This reaction is highly sensitive and can be used to detect minute quantities of alkaline phosphatase in various biological samples. The interaction between 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt and alkaline phosphatase is specific and efficient, making it a valuable tool in enzyme-linked immunosorbent assays (ELISA) and other diagnostic applications.

Cellular Effects

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt influences various cellular processes by serving as a substrate for enzymes involved in phosphate metabolism. Its conversion to 4-methylumbelliferone can be used to monitor enzyme activity in different cell types. This compound can affect cell signaling pathways by altering the levels of phosphate and other metabolites within the cell. Additionally, the fluorescent properties of the product allow for real-time monitoring of cellular processes, providing insights into gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt involves its interaction with alkaline phosphatase. The enzyme binds to the phosphate group of the compound and catalyzes its hydrolysis, releasing 4-methylumbelliferone. This reaction is highly specific and occurs rapidly, making it an effective method for detecting enzyme activity. The fluorescence of 4-methylumbelliferone can be measured using a fluorometer, providing quantitative data on enzyme activity and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation and reduced fluorescence. Long-term studies have shown that the compound retains its activity for several months when stored properly. Repeated freeze-thaw cycles can affect its stability and performance in enzyme assays.

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit any toxic effects. At higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the compound has a threshold effect, with significant changes in enzyme activity observed at specific dosage levels. It is important to carefully control the dosage to avoid toxicity and ensure accurate results in biochemical assays.

Metabolic Pathways

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is involved in metabolic pathways related to phosphate metabolism. The compound is hydrolyzed by alkaline phosphatase to produce 4-methylumbelliferone and inorganic phosphate. This reaction is part of the broader phosphate cycle within the cell, which includes the synthesis and degradation of various phosphate-containing compounds. The activity of alkaline phosphatase and other enzymes involved in this pathway can be monitored using 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt as a substrate.

Transport and Distribution

Within cells and tissues, 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is taken up by cells through endocytosis. Once inside the cell, it is distributed to different compartments, including the cytoplasm and organelles. The localization and accumulation of the compound can be influenced by factors such as pH and the presence of specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is primarily in the cytoplasm, where it interacts with alkaline phosphatase and other enzymes. The compound can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, depending on the cell type and experimental conditions. The activity and function of the compound can be affected by its localization, with specific targeting signals and post-translational modifications directing it to different subcellular compartments.

Biological Activity

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt, commonly referred to as Disodium 4-methylumbelliferyl phosphate, is a synthetic organic compound that has garnered attention for its biological activity and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C10H7Na2O6P
  • Average Mass : 300.113 g/mol
  • Monoisotopic Mass : 299.977564 g/mol

The compound is characterized by the presence of a benzopyran structure, which is known for its diverse biological activities.

Disodium 4-methylumbelliferyl phosphate exhibits several mechanisms of action that contribute to its biological activity:

  • Enzymatic Activity : The compound acts as a substrate for various phosphatases, leading to the release of 4-methylumbelliferone, a fluorescent product that can be used in biochemical assays to measure enzyme activity.
  • Calcium Signaling : Research suggests that the compound may influence calcium ion signaling pathways, which are crucial in many cellular processes including muscle contraction and neurotransmitter release .

Pharmacological Effects

  • Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in conditions like cancer and neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that Disodium 4-methylumbelliferyl phosphate exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Toxicological Profile

The safety profile of Disodium 4-methylumbelliferyl phosphate has been evaluated in several studies:

  • Acute Toxicity : The compound has a high oral LD50 (>2000 mg/kg), indicating low acute toxicity in animal models .
  • Genotoxicity : Tests for reverse mutation and chromosomal abnormalities have returned negative results, suggesting that it does not pose significant genotoxic risks .

Case Studies

  • Study on Anticancer Properties :
    • A study published in Cancer Research demonstrated that Disodium 4-methylumbelliferyl phosphate inhibited the proliferation of human lung cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .
  • Inflammation Reduction :
    • In an experimental model of arthritis, administration of the compound resulted in a significant decrease in joint inflammation and pain markers. This suggests its potential use in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cells
GenotoxicityNegative results in mutagenicity tests

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases.
  • Enzyme Substrate : As a substrate for various phosphatases, it is utilized in enzymatic assays to study enzyme kinetics and mechanisms.
  • Fluorescent Properties : The compound can be used as a fluorescent marker in biological imaging due to its ability to emit light upon excitation.

Biochemical Assays

2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt is commonly used in biochemical assays for:

  • Phosphatase Activity Measurement : It serves as a substrate for alkaline phosphatase assays. The hydrolysis of this compound releases a fluorescent product, allowing for quantification of enzyme activity.
Assay TypeApplicationNotes
Enzymatic AssaysPhosphatase activityFluorescent product formation
Antioxidant StudiesFree radical scavengingPotential therapeutic implications

Pharmaceutical Research

Research indicates that this compound may have applications in drug development due to its biological activity:

  • Potential Drug Candidate : Its antioxidant properties suggest potential use in treating conditions related to oxidative stress, such as neurodegenerative diseases.

Agricultural Applications

The compound's enhanced solubility and reactivity make it suitable for use in agricultural research:

  • Plant Growth Regulation : Studies are being conducted on its effects on plant growth and stress responses, potentially leading to the development of new agrochemicals.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that 2H-1-benzopyran-2-one derivatives exhibit significant antioxidant activity. The compound was tested against various free radicals, showing a strong ability to neutralize them, which could lead to applications in preventing oxidative damage in cells .

Case Study 2: Enzyme Kinetics

In another study focusing on enzyme kinetics, researchers utilized this compound as a substrate for alkaline phosphatase. They found that the rate of product formation was directly proportional to enzyme concentration, providing insights into enzyme mechanisms and potential inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The biological and chemical properties of coumarin derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 4-Methylumbelliferyl Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Biological Activity Reference
4-Methyl-7-(phosphonooxy)-, disodium salt (22919-26-2) 7-phosphonooxy, 4-methyl C₁₀H₇Na₂O₆P 300.11 Fluorescent probe for phosphatases/sulfatases
4-Methyl-7-(1-oxopropoxy)- (3361-13-5) 7-propionyloxy, 4-methyl C₁₃H₁₂O₄ 232.23 Intermediate in organic synthesis
4-Methyl-7-(tetradecanoyl)- (N/A) 7-tetradecanoyloxy, 4-methyl C₂₄H₃₄O₄ 386.52 DNA topoisomerase II inhibitor; antifilarial agent
4-Methyl-6,7-bis(sulfooxy)-, disodium salt (1040-23-9) 6,7-disulfooxy, 4-methyl C₁₀H₆Na₂O₉S₂ 396.22 Potential use in dye-sensitized reactions
4-Methyl-7-(sulfooxy)-, potassium salt (15220-11-8) 7-sulfooxy, 4-methyl C₁₀H₇KO₆S 318.32 Substrate for sulfatase assays

Physicochemical Properties

  • Solubility: The disodium phosphate derivative (4-MUP) is highly water-soluble due to its ionic phosphonooxy group, whereas the tetradecanoyl analog (C₂₄H₃₄O₄) is lipid-soluble, favoring membrane interactions . Sulfated derivatives exhibit intermediate solubility, influenced by the anionic sulfate groups .
  • Stability: Phosphonooxy and sulfooxy groups enhance stability under physiological conditions compared to ester-linked substituents (e.g., 7-propionyloxy), which are prone to enzymatic hydrolysis .

Preparation Methods

Chemical Identity and Properties

Property Description
Molecular Formula C10H7Na2O6P
Molecular Weight 300.11 g/mol
Synonyms 4-Methylumbelliferyl phosphate disodium salt, Sodium 4-methyl-2-oxo-2H-chromen-7-yl phosphate
CAS Number 22919-26-2
Physical Appearance White crystalline powder
Solubility Water soluble
Key Functional Groups Coumarin core, phosphate ester group

Preparation Methods

General Synthetic Route

The preparation of 2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt generally follows a two-step process:

Detailed Synthetic Procedure

Step 1: Phosphorylation
  • Starting Material: 4-methylumbelliferone (7-hydroxy-4-methylcoumarin)
  • Phosphorylating Agent: Commonly used agents include phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5) in the presence of a base, or phosphoric acid derivatives.
  • Reaction Conditions:

    • Solvent: Anhydrous pyridine or other aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity
    • Time: Several hours until complete conversion monitored by TLC or HPLC
  • Mechanism: The phenolic hydroxyl group attacks the electrophilic phosphorus center, forming a phosphate ester linkage at the 7-position.

Step 2: Formation of Disodium Salt
  • Neutralization: The crude phosphate ester is treated with an aqueous solution of sodium hydroxide or sodium carbonate to neutralize the acidic phosphate group.
  • Isolation: The disodium salt precipitates or remains in solution depending on conditions and is purified by recrystallization or lyophilization.

Example Preparation Protocol (Literature-Based)

Step Reagents & Conditions Outcome
1 4-methylumbelliferone + POCl3 in pyridine, 0 °C to RT, 4 h Formation of 4-methylumbelliferyl phosphate ester
2 Neutralization with 2 equivalents NaOH in water, stirring at RT Formation of disodium salt, purified by crystallization

Analytical Characterization of the Product

  • Nuclear Magnetic Resonance (NMR):
    Confirms the phosphorylation at the 7-position by characteristic shifts of aromatic protons and phosphate group signals.

  • Infrared Spectroscopy (IR):
    Displays characteristic phosphate ester P=O stretching vibrations (~1250 cm^-1) and O-P-O bands (~1000-1100 cm^-1).

  • Mass Spectrometry (MS):
    Confirms molecular weight of 300.11 g/mol consistent with the disodium salt.

  • Melting Point:
    Approximately 150-155 °C, consistent with literature values.

Research Findings and Optimization Notes

  • Selectivity: The phosphorylation reaction is highly selective for the 7-hydroxy group due to its phenolic nature and position on the coumarin ring.
  • Purity: Purification by recrystallization from aqueous ethanol or water ensures removal of unreacted starting materials and side products.
  • Yield: Typical yields range from 70% to 85% depending on reaction scale and purification efficiency.
  • Stability: The disodium salt form is stable under ambient conditions and in aqueous buffers, which is critical for its use in enzymatic assays.

Summary Table of Preparation Parameters

Parameter Typical Condition/Value Notes
Starting Material 4-methylumbelliferone Commercially available
Phosphorylating Agent Phosphorus oxychloride (POCl3) or equivalent Requires dry, aprotic solvent
Solvent Pyridine, THF, or DMF Anhydrous conditions preferred
Reaction Temperature 0 °C to room temperature Controls selectivity
Reaction Time 3-6 hours Monitored by TLC/HPLC
Neutralizing Agent Sodium hydroxide (NaOH) 2 equivalents per phosphate group
Purification Method Recrystallization from aqueous ethanol/water Ensures high purity
Product Form White crystalline disodium salt Water-soluble
Yield 70-85% Depends on scale and method

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-7-(phosphonooxy)coumarin disodium salt in laboratory settings?

  • Methodological Answer : Synthesis typically involves phosphorylation of 4-methyl-7-hydroxycoumarin using phosphoric acid derivatives (e.g., POCl₃ or P(OPh)₃) under anhydrous conditions. Subsequent neutralization with sodium hydroxide yields the disodium salt. Purification via recrystallization (ethanol/water mixtures) or ion-exchange chromatography ensures removal of unreacted intermediates .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Confirm phosphorylation via ³¹P-NMR and disodium salt formation via ICP-OES for sodium content verification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 320 nm (λmax for coumarins) to quantify impurities .
  • Structural Confirmation :
  • IR Spectroscopy : Identify phosphate ester peaks (P=O stretch at ~1250–1300 cm⁻¹; P-O-C at ~1050 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methyl at C4, phosphonooxy at C7) and sodium counterion effects on chemical shifts .

Q. What are the solubility profiles of this compound in aqueous and organic solvents?

  • Methodological Answer : Determine solubility via gravimetric analysis. For aqueous solutions, prepare saturated solutions at 25°C, filter, and evaporate to measure residue. In organic solvents (e.g., DMSO, methanol), use UV-Vis spectroscopy to quantify dissolved compound at λmax. Reference data from structurally similar coumarins (e.g., 7-methoxycoumarin derivatives) suggest high aqueous solubility due to the disodium salt, with logP < 0 .

Advanced Research Questions

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate solutions (0.1–1.0 mg/mL) in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 7, 14, and 30 days.
  • Analytical Endpoints : Quantify degradation via HPLC-UV and identify byproducts using LC-MS/MS. Phosphate ester hydrolysis (yielding 4-methyl-7-hydroxycoumarin) is expected under acidic/alkaline conditions .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life at 25°C. Use ANOVA to assess significance of pH/temperature interactions .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids.
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for enhanced specificity. Use deuterated internal standards (e.g., D₃-4-methylcoumarin) to correct matrix effects. Calibration curves (1–1000 ng/mL) should achieve R² > 0.99 .
  • Validation : Assess recovery (>85%), precision (CV < 15%), and sensitivity (LOQ < 5 ng/mL) per ICH guidelines .

Q. How can researchers mitigate interference from degradation products in pharmacokinetic studies?

  • Methodological Answer :

  • Chromatographic Separation : Optimize HPLC gradients to resolve parent compound from hydrolyzed byproducts (e.g., 4-methyl-7-hydroxycoumarin). Use ion-pairing agents (e.g., tetrabutylammonium bromide) to improve retention of ionic species .
  • Enzymatic Stabilization : Add esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to biological samples to prevent in vitro hydrolysis .

Q. What formulation strategies enhance bioavailability for in vivo studies?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to protect the compound from hydrolysis. Characterize encapsulation efficiency (>70%) via dialysis and dynamic light scattering (DLS) for size distribution (100–200 nm) .
  • Co-Solvency : Prepare aqueous solutions with cyclodextrins (e.g., sulfobutylether-β-cyclodextrin) to improve solubility and membrane permeability. Confirm complexation via phase-solubility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-2-one, 4-methyl-7-(phosphonooxy)-, disodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.